Calystegine B1

Description

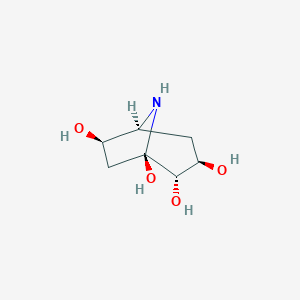

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLYRIKODYEN-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(N2)(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925887 | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127414-86-2 | |

| Record name | Calystegine B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Calystegine B1

The distinct chemical identity of Calystegine B1 is fundamental to its biological activity. Its properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C7H13NO4 | biosynth.com |

| Molecular Weight | 175.18 g/mol | biosynth.com |

| IUPAC Name | (1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | nih.gov |

| CAS Number | 127414-86-2 | biosynth.com |

Its structure features hydroxyl groups at positions 1, 2, 3, and 6 of the nortropane skeleton, contributing to its polarity. A key feature is the tertiary amine at the bridgehead, which influences its basicity.

Biosynthesis of Calystegine B1

Calystegine B1 is naturally synthesized in plants through the tropane (B1204802) alkaloid pathway. brieflands.comresearchgate.net The biosynthesis begins with the precursor pseudotropine. nih.gov

Key enzymatic steps in the biosynthesis include:

Hydroxylation: Pseudotropine undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes, which introduce the hydroxyl groups at specific carbon atoms on the tropane ring.

Enzymatic Conversions: The formation of the bicyclic tropinone (B130398) ring system, a precursor to both tropine (B42219) and pseudotropine, is catalyzed by the enzyme tropinone synthase (a cytochrome P450). nih.gov Tropinone is then reduced by tropinone reductases (TRI and TRII) to form tropine or pseudotropine, respectively. researchgate.netresearchgate.net The pathway leading to calystegines specifically involves pseudotropine. researchgate.net

Advanced Methodologies for Calystegine B1 Synthesis

Total Chemical Synthesis Strategies

Total chemical synthesis provides a versatile platform to construct the Calystegine B1 scaffold from readily available starting materials. These strategies often involve a series of key transformations to build the characteristic 8-azabicyclo[3.2.1]octane core with precise stereochemical control.

A pivotal step in several total syntheses of calystegines involves a zinc-mediated fragmentation of carbohydrate precursors. researchgate.netcore.ac.uk This reaction typically utilizes benzyl-protected methyl 6-iodo-glycosides, which upon treatment with zinc, undergo fragmentation to generate key intermediates. This process is crucial as it preserves the stereochemical integrity of the starting material, which is essential for the formation of the nortropane skeleton.

Following fragmentation, a Barbier-type allylation is performed in situ. The stereochemical outcome of this allylation at the C1 and C3 positions is highly dependent on the choice of metal, as shown in the table below. For instance, indium-mediated reactions show a preference for the syn diastereomer, whereas magnesium favors the anti configuration. This controllable stereoselectivity is a powerful tool for accessing different calystegine isomers.

| Metal | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

| Zinc | THF | 0 | 3:1 | 65 |

| Magnesium | Et₂O | -20 | 1:2 | 58 |

| Indium | DMF | 25 | >4:1 | 72 |

| Table 1: Optimization of Allylation Conditions. Data sourced from a 2023 study. |

Ring-closing olefin metathesis (RCM) has emerged as a powerful and widely used transformation in organic synthesis for the construction of various unsaturated ring systems. au.dkwikipedia.orgorganic-chemistry.orgbeilstein-journals.org In the context of this compound synthesis, RCM is employed to cyclize functionalized 1,8-nonadienes, which are products of the preceding allylation step. researchgate.net

The use of Grubbs' second-generation catalyst is common, typically at a loading of 5 mol%, to efficiently form the cycloheptene (B1346976) ring. This reaction demonstrates high conversion efficiency, often exceeding 90%, making it a highly reliable method for constructing the seven-membered ring of the nortropane core. The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5 to 30-membered rings, and is compatible with numerous functional groups, which is advantageous in complex natural product synthesis. wikipedia.orgorganic-chemistry.orgnih.gov

The construction of the nortropane scaffold from the cycloheptene intermediate is achieved through a regioselective hydroboration-oxidation reaction. This two-step process typically involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) for the hydroboration, which proceeds with anti-Markovnikov selectivity. au.dk The subsequent oxidation, usually carried out with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), yields the corresponding cycloheptanone (B156872). This ketone is a key precursor that, upon deprotection, cyclizes to form the final polyhydroxylated nortropane structure of this compound. researchgate.net However, a notable challenge in some syntheses is that these hydroboration reactions can exhibit poor regioselectivity, potentially leading to mixtures of cycloheptanone products. researchgate.net

Carbohydrates serve as excellent chiral pool starting materials for the enantioselective synthesis of calystegines due to their inherent stereochemistry. core.ac.ukresearchgate.net Syntheses of Calystegine B2, B3, and B4 have been successfully achieved in as few as five steps from the benzyl-protected methyl 6-iodoglycopyranosides of D-glucose, D-galactose, and D-mannose, respectively. researchgate.netresearchgate.net These syntheses utilize a zinc-mediated domino reaction followed by ring-closing olefin metathesis as the key strategic steps. researchgate.netresearchgate.netresearchgate.net A formal total synthesis of (+)-calystegine B(2) has also been reported starting from D-glucose, highlighting the utility of RCM in these synthetic routes. nih.gov

Regioselective Hydroboration-Oxidation in Nortropane Scaffold Construction

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of enzymatic transformations. nih.govbeilstein-journals.org This hybrid approach is particularly useful for the synthesis of natural product analogues and for introducing specific functionalities under mild conditions. nih.govmagtech.com.cn

Enzymatic glycosylation offers a direct method to produce glycosylated derivatives of this compound, which can modulate its biological activity. magtech.com.cn These reactions are catalyzed by glycosidases or transglycosidases under mild conditions, often avoiding the need for extensive protecting group manipulations. magtech.com.cnmdpi.com

For example, rice α-glucosidase has been used to catalyze the glucosylation of this compound using maltose (B56501) as the donor substrate. researchgate.net This reaction yields 3-O-α-D-glucopyranosylthis compound. researchgate.net In another approach, whole cells of Rhodotorula lactosa have been employed for the β-transglucosylation of this compound with cellobiose (B7769950) as the donor, producing 3-O-β-D-glucopyranosylthis compound. researchgate.net The yields and products of these enzymatic reactions are summarized in the table below.

| Enzyme/Cell | Donor Substrate | Acceptor Substrate | Product | Yield (%) |

| Rice α-glucosidase | Maltose | This compound | 3-O-α-D-glucopyranosylthis compound | 11.3 |

| Rhodotorula lactosa (whole cells) | Cellobiose | This compound | 3-O-β-D-glucopyranosylthis compound | 0.9 |

| Table 2: Enzymatic Glycosylation of this compound. Data sourced from a 1997 study. researchgate.net |

Specific Glycosyltransferases and Glycosyl Donors (e.g., Rice α-Glucosidase, Rhodotorula lactosa)

The enzymatic synthesis of this compound glycosides represents a significant advancement in modifying its biological properties. Specific enzymes and whole-cell systems have been effectively used to catalyze the transfer of sugar moieties from donor molecules to the calystegine scaffold, resulting in novel derivatives with altered inhibitory activities.

Research has demonstrated the utility of rice α-glucosidase and the whole cells of the yeast Rhodotorula lactosa in these biotransformations. chemfaces.comresearchgate.netcapes.gov.br These enzymatic methods provide a pathway to selectively glycosylate this compound, a process that can markedly influence its interaction with target glycosidase enzymes. researchgate.net

The incubation of this compound with rice α-glucosidase using maltose as the glycosyl donor successfully yields a glucosylated derivative. chemfaces.com This reaction produces 3-O-α-D-glucopyranosyl-Calystegine B1 with a reported yield of 11.3%. chemfaces.comresearchgate.net The resulting glycoside exhibits altered inhibitory characteristics compared to the parent compound; the glycosylation of this compound has been found to significantly decrease or eliminate its inhibitory effects against β-glucosidase and α- or β-galactosidase. chemfaces.comresearchgate.net Interestingly, the newly synthesized compound, 3-O-β-D-glucopyranosyl-Calystegine B1, acts as a noncompetitive inhibitor of rice α-glucosidase. chemfaces.comresearchgate.net

Table 1: α-Glucosidase-Catalyzed Synthesis of this compound Glycoside

| Enzyme | Glycosyl Donor | Acceptor | Product | Yield (%) |

|---|

An alternative enzymatic approach involves the use of whole cells of Rhodotorula lactosa to perform a β-transglucosylation reaction. chemfaces.comresearchgate.net In this process, cellobiose serves as the glycosyl donor and this compound acts as the acceptor. chemfaces.comresearchgate.net The reaction yields 3-O-β-D-glucopyranosyl-Calystegine B1, albeit at a low yield of 0.9%. chemfaces.comresearchgate.net A significant outcome of this specific glycosylation is the complete loss of the compound's inhibitory activity against β-glucosidase.

Table 2: β-Transglucosylation of this compound

| Biocatalyst | Glycosyl Donor | Acceptor | Product | Yield (%) |

|---|

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3-O-α-D-glucopyranosyl-Calystegine B1 |

| 3-O-β-D-glucopyranosyl-Calystegine B1 |

| This compound |

| Cellobiose |

Molecular Mechanisms of Calystegine B1 Action

: Glycosidase Inhibition Modalities

Calystegine B1, a polyhydroxylated nortropane alkaloid, functions as a potent glycosidase inhibitor through various molecular mechanisms. Its structural similarity to monosaccharides allows it to interact with the active sites of carbohydrate-processing enzymes. researchgate.net The mode of inhibition, whether competitive or noncompetitive, is dictated by the specific enzyme and the structure of the inhibitor.

Competitive Inhibition Kinetics and Mechanism

This compound is a well-documented competitive inhibitor of several glycosidases, most notably β-glucosidase. nih.govnih.gov This inhibitory action is rooted in its molecular structure. The nortropane skeleton, adorned with multiple hydroxyl groups, creates a three-dimensional conformation that fits within the enzyme's active site, which is normally occupied by the natural carbohydrate substrate.

The mechanism of competitive inhibition involves this compound binding directly to the catalytic site of the enzyme, thereby preventing the substrate from binding and undergoing hydrolysis. The stereochemistry of the hydroxyl groups and the bicyclic rigidity of the nortropane core are critical for this high-affinity binding. Specifically, the presence of a hydroxyl group at the C6exo position in this compound is known to enhance its inhibitory effect on β-glucosidase. researchgate.netnih.gov Kinetic studies have consistently shown that as the concentration of this compound increases, the rate of the enzymatic reaction decreases, a hallmark of competitive inhibition. nih.govresearchgate.net

Noncompetitive Inhibition Kinetics and Mechanism

In contrast to its interaction with β-glucosidases, this compound demonstrates noncompetitive inhibition against certain other glycosidases, such as rice α-glucosidase. chemfaces.combiocrick.com Noncompetitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's three-dimensional structure, which in turn reduces its catalytic efficiency without blocking substrate binding.

For rice α-glucosidase, this compound has been shown to be a noncompetitive inhibitor with a reported inhibition constant (Ki) of 0.9 ± 0.1 μM. biocrick.comresearchgate.net Interestingly, enzymatic glycosylation of this compound, such as the synthesis of 3-O-α-D-glucopyranosylthis compound, can preserve this noncompetitive inhibitory activity against rice α-glucosidase. researchgate.netresearchgate.net

Mimicry of Glycosyl Cation Transition States

A key aspect of the inhibitory potency of many glycosidase inhibitors, including this compound, is their ability to mimic the transition state of the glycosidic bond cleavage reaction. researchgate.netnih.gov During enzymatic hydrolysis of a glycoside, the substrate passes through a short-lived, high-energy transition state that has a significant degree of oxocarbenium ion character. This state involves a flattening of the sugar ring and the development of a positive charge. au.dk

Glycosidases have evolved to bind this transition state with extremely high affinity, much greater than their affinity for the ground-state substrate. nih.gov The structure of this compound, with its protonatable nitrogen atom within the nortropane ring and specific stereochemistry of hydroxyl groups, acts as a stable analogue of this charged transition state. At physiological pH, the nitrogen atom can be protonated, introducing a positive charge that mimics the developing charge of the glycosyl cation. This structural and electronic mimicry allows this compound to bind very tightly to the enzyme's active site, acting as a powerful inhibitor. researchgate.net

Specific Glycosidase Targets and Inhibitory Potency (Ki/IC50 Values)

This compound exhibits inhibitory activity against a range of glycosidases, with varying potency depending on the enzyme's origin and type. The inhibitory potency is typically quantified by the inhibition constant (Ki) for competitive inhibitors or the half-maximal inhibitory concentration (IC50).

Beta-Glucosidase (Mammalian and Plant Sources)

This compound is a potent competitive inhibitor of β-glucosidases from various sources. nih.gov Significant differences in inhibitory potency have been observed between enzymes from different species. For mammalian β-glucosidases, this compound shows strong inhibition, with Ki values of 10 μM for the human enzyme and 1.9 μM for the rat liver enzyme. nih.govresearchgate.netbiocrick.com The inhibition is considerably weaker against the bovine liver enzyme, with a Ki value of 150 μM. nih.govresearchgate.netbiocrick.com Research has also highlighted that this compound is a potent competitive inhibitor of almond β-glucosidase, with Ki values reported to be in the micromolar to sub-micromolar range (10⁻⁶ to 10⁻⁷ M). nih.govchemfaces.com

Inhibitory Potency of this compound against Beta-Glucosidase

| Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |

| Human Liver | 10 µM | Competitive |

| Rat Liver | 1.9 µM | Competitive |

| Bovine Liver | 150 µM | Competitive |

| Almond | 10⁻⁶ to 10⁻⁷ M | Competitive |

Alpha-Galactosidase

The inhibitory effect of this compound on α-galactosidase is less pronounced compared to its effect on β-glucosidase. nih.gov The presence of the hydroxyl group at the C6exo position, which enhances β-glucosidase inhibition, markedly reduces or even abolishes its activity against α-galactosidase. researchgate.netnih.gov Despite this, an IC50 value of 0.8 μM has been reported for this compound against α-galactosidase, indicating that it can still inhibit this enzyme to some extent. In contrast, other calystegines lacking this specific hydroxyl group, such as Calystegine B2, are significantly more potent inhibitors of α-galactosidase. nih.govnih.gov

Inhibitory Potency of this compound against Alpha-Galactosidase

| Enzyme Target | Inhibition Value (IC50) |

| α-Galactosidase | 0.8 µM |

Beta-Xylosidase

This compound demonstrates inhibitory activity against β-xylosidase. Research has shown that it can inhibit human β-xylosidase, an enzyme responsible for cleaving xylose residues from the non-reducing end of xylooligosaccharides. researchgate.netbiocrick.com The inhibition of β-xylosidase by this compound is competitive, with a reported IC50 value of 1.2 μM. This interaction is facilitated by the hydroxyl groups at positions C1, C2, C3, and C6 of the this compound molecule, which form hydrogen bonds with the catalytic residues of the enzyme. The bicyclic structure of this compound also contributes to its binding affinity through conformational rigidity.

It is important to note that while this compound inhibits human β-xylosidase, other calystegines, such as C1, have shown even more potent inhibition of this enzyme. researchgate.netbiocrick.com The inhibition of β-xylosidase is a critical aspect of understanding the broader impact of calystegines on hemicellulose degradation and cellular processes involving xylose metabolism. nih.gov

Alpha-Glucosidase (e.g., Rice, Mammalian Intestinal)

This compound is a recognized inhibitor of α-glucosidases from various sources, including rice and mammalian intestines. biocrick.comuni-halle.de It acts as a noncompetitive inhibitor of rice α-glucosidase, with a reported Ki value of 0.9 ± 0.1 μM. biocrick.com This inhibition is significant as α-glucosidases in the small intestine are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.netnih.gov By inhibiting these enzymes, this compound can influence postprandial blood glucose levels. researchgate.netnih.gov

The inhibitory action of this compound on mammalian intestinal α-glucosidases, such as maltase and sucrase, has been a subject of study. researchgate.netnih.gov While some calystegines, like B2, show more pronounced inhibition of sucrase activity, the broader class of calystegines is known to interact with these digestive enzymes. researchgate.netnih.gov The structural resemblance of calystegines to sugars facilitates their binding to the active sites of these enzymes. researchgate.netnih.gov

Trehalase

This compound exhibits inhibitory effects on trehalase, an enzyme that catalyzes the hydrolysis of trehalose (B1683222) into two molecules of glucose. While calystegine B4 is a particularly potent inhibitor of pig kidney trehalase, other calystegines, including B1, also demonstrate this activity. nih.gov The glycosylation of this compound can affect its inhibitory potency against trehalase. biocrick.com For instance, a glycosylated form of calystegine B2 was found to retain a similar level of potency against trehalase as the parent compound. biocrick.com This suggests that modifications to the calystegine structure can modulate its interaction with this specific glycosidase.

Human Lysosomal Beta-Glucocerebrosidase

This compound is a known potent inhibitor of human lysosomal β-glucocerebrosidase (GCase). researchgate.net This enzyme is critical for the breakdown of glucosylceramide, and its deficiency leads to Gaucher disease, a lysosomal storage disorder. rsc.orgnih.gov this compound, along with other calystegines like A3, B2, and C1, has been identified as a potent inhibitor of GCase. researchgate.net The inhibition is competitive, meaning it binds to the active site of the enzyme. researchgate.net This inhibitory property has led to research into the potential of calystegines to act as pharmacological chaperones for mutant forms of GCase, helping to stabilize the enzyme and increase its residual activity in cells from Gaucher patients. researchgate.netresearchgate.net

Cellular and Subcellular Modulatory Effects

The inhibitory actions of this compound on various glycosidases translate into significant modulatory effects at the cellular and subcellular levels, impacting carbohydrate metabolism and cellular stress responses.

Influence on Cellular Carbohydrate Metabolism

By inhibiting key enzymes like α-glucosidase and β-glucosidase, this compound directly interferes with carbohydrate metabolism. biosynth.combiosynth.com The inhibition of intestinal α-glucosidases can slow the digestion and absorption of carbohydrates, which has implications for managing blood glucose levels. nih.govresearchgate.net At a cellular level, the blockage of glycosidases can lead to an accumulation of undigested carbohydrates, potentially inducing lysosomal storage toxicity. biosynth.comresearchgate.net This fundamental mechanism underscores the compound's influence on the intricate pathways of cellular energy and substrate utilization. biosynth.com

Regulation of Cellular Homeostasis and Stress Responses

Recent studies have highlighted the ability of calystegines, including B1, to modulate cellular homeostasis and stress responses, particularly under conditions of metabolic stress like hyperglycemia. researchgate.net Treatment with calystegines has been shown to improve the metabolic activity and viability of human adipose-derived stromal cells under high glucose conditions. researchgate.netresearchgate.net This protective effect is attributed to the reduction of oxidative stress and inflammation. researchgate.net Furthermore, calystegines have been observed to mitigate endoplasmic reticulum (ER) stress, a key factor in cellular dysfunction under metabolic overload. researchgate.netnih.gov The modulation of autophagy, a cellular process for degrading and recycling damaged components to maintain homeostasis, has also been identified as a significant effect of calystegines, suggesting they can act as pharmacological chaperones to promote cell survival. nih.govtandfonline.com These findings indicate that this compound and related compounds can play a role in regulating pathways critical for maintaining cellular balance and responding to stress, although the synthesis of calystegines itself does not appear to be regulated by stress factors like wounding or light exposure in plants. slu.se

Inhibitory Activity of this compound on Various Glycosidases

| Enzyme | Source | Type of Inhibition | Ki or IC50 Value | Reference |

| β-Xylosidase | Human | Competitive | IC50 = 1.2 μM | |

| α-Glucosidase | Rice | Noncompetitive | Ki = 0.9 ± 0.1 μM | biocrick.com |

| β-Glucosidase | Bovine | Competitive | Ki = 150 μM | researchgate.netbiocrick.com |

| β-Glucosidase | Human | Competitive | Ki = 10 μM | researchgate.netbiocrick.com |

| β-Glucosidase | Rat | Competitive | Ki = 1.9 μM | researchgate.netbiocrick.com |

Restoration of Key Signaling Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved, intracellular cascade essential for regulating fundamental cellular activities. nih.gov This pathway governs a wide array of processes, including cell growth, proliferation, survival, metabolism, and motility. nih.govqiagen.com Its activation typically begins with stimuli like growth factors, which trigger PI3K to produce the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). qiagen.com PIP3 recruits and activates AKT, a central coordinator that subsequently phosphorylates numerous downstream targets, including the mTOR complex, to orchestrate complex metabolic and survival responses. nih.govqiagen.comresearchgate.net Given its central role, the dysregulation of the PI3K/AKT/mTOR pathway is implicated in numerous diseases. nih.gov

Research has identified this compound as a modulator of this critical pathway. Studies have shown that this nortropane alkaloid can restore the function of a defective PI3K/AKT/mTOR pathway, particularly under conditions of cellular stress. researchgate.netresearchgate.net This restorative action is a key molecular mechanism underlying its protective effects on cells.

A significant body of this research has been conducted on human adipose-derived stem cells (HuASCs) subjected to hyperglycemic conditions, which can induce oxidative stress, inflammation, and cellular dysfunction. researchgate.net In these models, treatment with calystegines, including B1, has been shown to enhance cell survival and improve metabolic function. researchgate.net The protective effects are attributed to the compound's ability to mitigate oxidative stress, reduce inflammatory responses, and restore mitochondrial dynamics by modulating the PI3K/AKT/mTOR pathway. By promoting the functionality of this signaling axis, this compound helps maintain cellular integrity and metabolism. researchgate.netresearchgate.net

The table below summarizes key research findings regarding the interaction between this compound and the PI3K/AKT/mTOR pathway.

Research Findings on this compound and the PI3K/AKT/mTOR Pathway

| Study Focus / Cellular Model | Observed Effect of this compound | Implication for PI3K/AKT/mTOR Pathway |

|---|---|---|

| Human Adipose-Derived Stem Cells (HuASCs) under Hyperglycemic Conditions | Enhanced cell survival and viability. researchgate.net | The compound was shown to restore the PI3K/AKT/mTOR signaling pathway, which is crucial for cellular metabolism and growth. researchgate.net |

| HuASCs under Hyperglycemic Conditions | Mitigation of oxidative stress and improved mitochondrial function. | Modulation of the PI3K/AKT/mTOR pathway is linked to reduced cellular stress and improved metabolic health. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Calystegine A3 |

| This compound |

| Calystegine B2 |

| Calystegine B3 |

| Calystegine B4 |

| Calystegine C1 |

| Calystegine N1 |

Structure Activity Relationship Studies of Calystegine B1 and Analogs

Stereochemical Determinants of Biological Activity

The specific spatial arrangement of atoms, or stereochemistry, within the calystegine B1 molecule is a critical factor governing its biological function. The nortropane scaffold provides a rigid bicyclic core, and the orientation of the hydroxyl groups is crucial for its interaction with the active sites of target enzymes.

Research has demonstrated that the natural (+)-enantiomer of calystegine B2, a closely related analog, is responsible for its biological activities, including glycosidase inhibition. nih.gov The synthetic (-)-enantiomer shows no such activity, highlighting the importance of the specific stereochemical configuration for effective binding to the enzyme's active site. nih.gov The defined stereochemistry of this compound, with its specific arrangement of hydroxyl groups, allows it to fit precisely into the active sites of certain glycosidases, leading to competitive inhibition.

Role of Hydroxyl Group Number and Position

The number and location of hydroxyl (-OH) groups on the nortropane skeleton are key determinants of the inhibitory activity and selectivity of calystegines. These polar groups are instrumental in forming hydrogen bonds with amino acid residues in the active site of glycosidase enzymes.

This compound possesses four hydroxyl groups. The presence and position of these groups influence its inhibitory profile. For instance, the addition of a hydroxyl group at the C6exo position, as seen in this compound, enhances its inhibitory potential against β-glucosidase and β-galactosidase. nih.gov However, this same structural feature tends to decrease or eliminate its ability to inhibit α-galactosidase. nih.gov This demonstrates that even a single hydroxyl group modification can dramatically alter the enzyme selectivity. The specific hydroxylation pattern of each calystegine analog contributes to its unique biological activity profile.

Impact of Chemical Modifications (e.g., N-Methylation, Glycosylation) on Enzyme Selectivity and Potency

Chemical alterations to the calystegine structure, such as N-methylation and glycosylation, have been shown to significantly modify their enzyme inhibitory profiles.

N-Methylation: The addition of a methyl group to the nitrogen atom of the nortropane ring can drastically change the selectivity of the inhibitor. For example, the N-methylation of calystegine B2, which inhibits both α-galactosidase and β-glucosidase, results in a derivative that selectively inhibits α-galactosidase. nih.govbiocrick.com This modification almost completely removes its inhibitory effect on β-glucosidase. nih.gov This alteration in specificity is attributed to the change in the way the molecule interacts with the enzyme's active site. nih.gov

Glycosylation: The enzymatic attachment of a sugar moiety to the calystegine core, known as glycosylation, also impacts its biological activity. The glycosylation of this compound has been found to significantly reduce or abolish its inhibitory activity against β-glucosidase and α- or β-galactosidase. researchgate.net For instance, the creation of 3-O-α-D-glucopyranosylthis compound, through an enzymatic reaction, resulted in a compound that was a noncompetitive inhibitor of rice α-glucosidase, a change from the parent compound's typical competitive inhibition mechanism. researchgate.netmagtech.com.cn

These modifications highlight the potential to create novel calystegine analogs with highly specific inhibitory properties for targeted therapeutic applications.

Comparative Analysis of Inhibition Profiles across Calystegine Subgroups (A, B, C)

Calystegines are categorized into subgroups (A, B, and C) based on the number of hydroxyl groups they possess. researchgate.net This structural variation leads to different inhibitory profiles against various glycosidases.

Calystegine A-series: These compounds, such as calystegine A3, generally show lower inhibitory activity compared to the B-series. nih.gov

Calystegine B-series: This group, which includes this compound and B2, are potent inhibitors of β-glucosidase. nih.gov this compound and C1 are effective competitive inhibitors of β-glucosidase from bovine, human, and rat sources. researchgate.net Calystegine B2 is a strong inhibitor of α-galactosidase. nih.gov

Calystegine C-series: Calystegine C1, with an additional hydroxyl group compared to the B-series, also demonstrates potent inhibition of β-glucosidase. researchgate.netnih.gov The addition of the hydroxyl group at the C6exo position in both this compound and C1 enhances their inhibitory effect on β-glucosidase and β-galactosidase but reduces their activity against α-galactosidase. nih.gov

The following table summarizes the inhibitory activities of selected calystegines.

| Calystegine | Target Enzyme | Inhibition Characteristics |

| Calystegine A3 | Human intestinal maltase and sucrase | Low in vitro inhibition nih.gov |

| This compound | Almond β-glucosidase | Potent competitive inhibitor nih.gov |

| Bovine, human, and rat β-glucosidase | Competitive inhibitor researchgate.net | |

| Calystegine B2 | Almond β-glucosidase | Potent competitive inhibitor (Ki = 1.9 µM) nih.gov |

| Coffee bean α-galactosidase | Potent competitive inhibitor (Ki = 0.86 µM) nih.gov | |

| Human intestinal sucrase | Inhibitory activity nih.gov | |

| Calystegine C1 | Almond β-glucosidase | Potent competitive inhibitor nih.gov |

| Bovine, human, and rat β-glucosidase | Competitive inhibitor researchgate.net | |

| N-methylcalystegine B2 | Coffee bean α-galactosidase | More potent competitive inhibitor than Calystegine B2 (Ki = 0.47 µM) nih.gov |

| Most other glycosidases | Marked lack of inhibitory activity nih.gov |

Computational and Molecular Docking Approaches for Ligand-Enzyme Interactions

Computational methods, particularly molecular docking, are powerful tools for understanding the interactions between calystegines and their target enzymes at the atomic level. numberanalytics.com These techniques predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction. jscimedcentral.com

Molecular docking studies have been employed to investigate the binding of calystegines to various glycosidases. researchgate.net These studies have confirmed that calystegines bind to the active sites of enzymes like human intestinal maltase and sucrase. nih.gov For example, a docking study of calystegine B2 with human lysosomal β-glucocerebrosidase revealed favorable van der Waals interactions and hydrogen bonding with specific amino acid residues, similar to another known inhibitor, isofagomine. researchgate.net

These computational models help to rationalize the observed structure-activity relationships. For instance, docking studies can illustrate how the different configurations of hydroxyl groups on the nortropane ring lead to different binding orientations within the enzyme's active site. researchgate.net This, in turn, explains why some calystegine isomers are potent inhibitors while others are not. researchgate.net By providing insights into these molecular interactions, computational approaches can guide the design of new, more potent, and selective calystegine analogs. numberanalytics.com

Analytical Techniques for Calystegine B1 Quantification and Characterization

Advanced Chromatographic and Spectrometric Methodologies

Advanced analytical platforms are crucial for the selective and sensitive detection of Calystegine B1, often in the presence of other structurally related calystegines and complex sample components.

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of this compound, particularly after a derivatization step to increase its volatility. csic.essid.ir The use of high-resolution mass spectrometry (HRMS) with a Q-Orbitrap analyzer further enhances the specificity and sensitivity of detection. acs.orgnih.govacs.org

In a typical GC-MS analysis of calystegines, including B1, specific ions are monitored to ensure accurate identification. For instance, in the analysis of Hyoscyamus albus seeds, the ion at m/z 189 was used to monitor for this compound. researchgate.net This selective ion monitoring (SIM) allows for the differentiation of this compound from other co-eluting compounds.

The GC-HRMS-Q-Orbitrap methodology provides high mass accuracy, enabling the confident identification of analytes based on their exact mass. acs.orgnih.govacs.org This is particularly important for distinguishing between isomeric calystegines which may have very similar retention times. acs.org Studies have demonstrated the successful application of GC-HRMS-Q-Orbitrap for the determination of this compound in tomato and its products. acs.orgnih.govacs.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Details | Source |

| Derivatization | Trimethylsilyl (B98337) (TMS) ether derivatives | csic.es |

| Monitored Ion (SIM) | m/z 189 | researchgate.net |

| High-Resolution MS | GC-HRMS-Q-Orbitrap | acs.orgnih.govacs.org |

Liquid chromatography coupled to high-resolution mass spectrometry with an Orbitrap detector offers a robust alternative for the analysis of this compound, especially for samples that are not amenable to GC analysis or to avoid the derivatization step. nih.govfilab.frthermofisher.com This technique is particularly well-suited for the analysis of polar compounds like calystegines in complex matrices.

A study on tomato-based products utilized a simple and fast solid-liquid extraction followed by LC-HRMS-Orbitrap analysis for the determination of seven calystegines, including B1. nih.gov The use of a HILIC-A stationary phase in the liquid chromatography system was effective for separating the different calystegine isomers. nih.gov The high resolving power and mass accuracy of the Orbitrap MS enable the differentiation of compounds with the same nominal mass, which is crucial for the accurate quantification of this compound in the presence of its isomers. researchgate.net

The LC-HRMS-Orbitrap method has been successfully validated for the analysis of this compound in tomato products, demonstrating good linearity, trueness, and precision. nih.gov

Capillary electrophoresis is another valuable technique for the analysis of calystegines, including B1. researchgate.net As hydrophilic and positively charged compounds, calystegines are well-suited for separation by CE. uni-halle.de This method offers high separation efficiency and can be used for the qualitative analysis of calystegines in plant extracts. researchgate.net

Successful separation of calystegines has been achieved using a fused-silica capillary with an 80 mM sodium tetraborate (B1243019) buffer at pH 9.2. researchgate.net For the detection of non-UV-absorbing calystegines, in-situ complexation with borate (B1201080) ions can be employed. researchgate.net The results obtained by CE can be confirmed by GC-MS to ensure the reliable identification of the compounds. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS-Orbitrap)

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical step for the accurate quantification of this compound. The choice of extraction and cleanup methods depends on the sample matrix. For the analysis of calystegines in plant materials like tomato, a simple solid-liquid extraction with a mixture of methanol (B129727) and water is often employed. nih.govresearchgate.net In some cases, a clean-up step using graphitized black carbon (GBC) and magnesium sulfate (B86663) may be necessary to remove interfering substances. researchgate.net

For GC-based analysis, a derivatization step is essential to increase the volatility of the polar calystegine molecules. csic.essid.ir A common derivatization procedure involves the formation of trimethylsilyl (TMS) ether derivatives using reagents like trimethylsilyltrifluoroacetamide (MSTFA) in pyridine. csic.es This process replaces the active hydrogens in the hydroxyl groups with TMS groups, making the molecule more suitable for GC analysis.

Table 2: Sample Preparation and Derivatization Methods for this compound

| Step | Method | Details | Source |

| Extraction | Solid-Liquid Extraction | Methanol/water (50/50, v/v) | nih.govresearchgate.net |

| Cleanup | Solid-Phase Extraction | Graphitized black carbon (GBC) and magnesium sulfate | researchgate.net |

| Derivatization (for GC) | Silylation | Trimethylsilyltrifluoroacetamide (MSTFA) in pyridine | csic.es |

Rigorous Method Validation Parameters (Specificity, Accuracy, Precision, Limits of Quantification/Detection)

The reliability of any analytical method for this compound quantification depends on its rigorous validation. Key validation parameters include specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

In a study using GC-HRMS-Q-Orbitrap for the analysis of calystegines in tomato, the method was validated for linearity, trueness (accuracy), and precision. acs.orgnih.govacs.org The trueness, determined through recovery experiments at different spiking levels, ranged from 73.7% to 120.0%. acs.org The intraday precision was found to be adequate, with relative standard deviations (RSD) generally below 20%. acs.org For this compound, the LOD was established at 0.25 mg/kg and the LOQ at 0.5 mg/kg in tomato samples. acs.org

Similarly, an LC-HRMS-Orbitrap method for analyzing calystegines in tomato-based products was validated, showing recoveries between 96% and 121% and RSDs of 16% or less. nih.gov The LOQ for this compound in this study was 0.5 mg/kg. nih.gov These validation data demonstrate that the developed methods are reliable for the accurate quantification of this compound in food matrices.

Table 3: Method Validation Parameters for this compound Analysis

| Parameter | GC-HRMS-Q-Orbitrap (Tomato) | LC-HRMS-Orbitrap (Tomato Products) | Source |

| Trueness (Recovery) | 73.7% - 120.0% | 96% - 121% | acs.orgnih.gov |

| Precision (RSD) | ≤ 20.0% | ≤ 16% | acs.orgnih.gov |

| LOD | 0.25 mg/kg | Not Reported | acs.org |

| LOQ | 0.5 mg/kg | 0.5 mg/kg | acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of this compound. hyphadiscovery.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of its structure and stereochemistry. niscpr.res.in

The ¹³C NMR spectrum of this compound in D₂O shows characteristic chemical shifts for the carbon atoms in the nortropane skeleton. For example, the carbon atoms bearing hydroxyl groups (C1, C2, C3, and C6) resonate at specific frequencies, providing evidence for their positions. Similarly, the ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, which can be used to determine their spatial relationships and confirm the stereochemistry of the molecule. The combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, allows for a complete and unambiguous structural assignment. hyphadiscovery.com

Table 4: ¹³C NMR Chemical Shifts for this compound (100 MHz, D₂O)

| Carbon Atom | Chemical Shift (ppm) | Source |

| C1 | 73.2 | |

| C2 | 70.8 | |

| C3 | 72.5 | |

| C6 | 71.1 | |

| N8 | 56.3 |

Ecological Significance and Plant Physiological Roles of Calystegine B1

Role as a Plant Secondary Metabolite and Allelochemical

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in how plants interact with their environment. nih.gov Calystegine B1, as a secondary metabolite, is believed to contribute to the plant's ecological fitness. biocrick.com

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Calystegines, including B1, are considered allelochemicals. biocrick.com Their presence in the soil can influence the surrounding plant life. Research has shown that the biological activities of calystegines, including their allelopathic effects, are closely linked to their specific chemical structures and stereochemistry. biocrick.com

Contribution to Plant Defense Mechanisms

A primary function of many secondary metabolites is to defend the plant against various threats. researchgate.netnih.gov this compound plays a role in the plant's defense system, particularly against herbivores and in response to stress. brieflands.com

Plants produce a variety of chemical compounds to deter herbivores. nih.govusp.br Calystegines are thought to contribute to this defense by making the plant less palatable. researchgate.net The bitter taste associated with some vegetables can be attributed to the presence of these alkaloids. researchgate.net This deterrence is a key ecological role, helping to protect the plant from being eaten. researchgate.net

The mechanism behind this deterrence is linked to the ability of calystegines to inhibit glycosidases, which are enzymes that break down complex carbohydrates. biosynth.combiocrick.com This inhibition can disrupt the digestive processes of herbivores, making the plant an undesirable food source. nih.govelifesciences.org

Plants can increase the production of certain secondary metabolites in response to environmental stressors. mdpi.com The accumulation of this compound is often linked to the plant's response to stress, such as mechanical wounding or pathogen attacks. For example, increased levels of calystegines have been observed in potato tubers that have been wounded or exposed to light. slu.se This suggests that this compound is part of an induced defense mechanism, where its production is ramped up when the plant is under threat.

The accumulation of these compounds under stress conditions highlights their role in enhancing the plant's resilience to environmental challenges. wur.nl

Herbivore Deterrence

Interactions with Rhizosphere Microorganisms

The rhizosphere is the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms. mdpi.com Calystegines are believed to play a significant role in the ecological dynamics of the rhizosphere. biocrick.com They can act as a nutritional source for certain soil microorganisms. biocrick.comuni-halle.de

Integration into Plant Metabolic Networks

This compound is synthesized through the tropane (B1204802) alkaloid pathway. researchgate.netbrieflands.com This pathway is a complex network of biochemical reactions that produces a variety of nitrogen-containing compounds. The biosynthesis of calystegines shares its initial steps with other tropane alkaloids. researchgate.net The precursor to this compound is pseudotropine. nih.gov A series of enzymatic reactions, including hydroxylations and dehydrogenations, then modify this precursor to produce the final this compound molecule.

The production of this compound is integrated with the plant's primary metabolism. For instance, the availability of carbohydrates can influence the rate of calystegine accumulation. researchgate.net This indicates a regulatory link between the plant's energy status and its production of defensive compounds. The genes and enzymes involved in this pathway are a subject of ongoing research, with studies in plants like Solanum tuberosum (potato) helping to elucidate the specific steps. brieflands.com

Future Directions in Calystegine B1 Research

Comprehensive Elucidation of Biosynthetic Pathway Enzymes and Regulatory Networks

While it is established that calystegines are derived from the tropane (B1204802) alkaloid pathway, with pseudotropine being a key precursor, the complete sequence of enzymatic reactions leading to calystegine B1 remains partially understood. researchgate.netresearchgate.netoup.com Future research will need to focus on identifying and characterizing the full suite of enzymes involved.

Key Research Targets:

Hydroxylation and Demethylation Enzymes: The specific enzymes responsible for the multiple hydroxylation steps and the N-demethylation that distinguish calystegines from other tropane alkaloids are yet to be fully identified. researchgate.net Recent studies have implicated cytochrome P450s in these modifications, suggesting a promising direction for further investigation. nih.gov It is likely that acylated intermediates are involved, with subsequent hydrolysis to yield the final calystegine structures. nih.gov

Regulatory Genes and Transcription Factors: Understanding how the biosynthesis of this compound is regulated at the genetic level is crucial. Research into the influence of factors like carbohydrate availability on calystegine accumulation suggests a complex regulatory network. researchgate.netresearchgate.net Identifying the transcription factors and signaling pathways that control the expression of biosynthetic genes will be a significant step forward.

Structural Biology of this compound-Enzyme Complexes for Advanced Inhibitor Design

This compound's potency as a glycosidase inhibitor stems from its structural mimicry of sugars. researchgate.net A detailed understanding of how it interacts with the active sites of various enzymes at an atomic level is essential for designing more potent and selective inhibitors for therapeutic applications.

Future Research Focus:

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structures of this compound bound to its target glycosidases will provide invaluable insights into the specific molecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern its inhibitory activity.

Computational Modeling and Simulation: Molecular dynamics simulations can complement experimental structural data, allowing for a dynamic view of the binding process and helping to predict the effects of structural modifications on inhibitory potency and selectivity.

Biotechnological Production and Metabolic Engineering in Heterologous Systems

The natural abundance of this compound in plants can be low and variable, making extraction an inefficient source for large-scale applications. researchgate.net Biotechnological production in microbial or plant cell culture systems offers a promising alternative.

Key Strategies:

Heterologous Expression: The transfer and expression of the entire this compound biosynthetic pathway into a robust and easily cultivable host organism, such as Bacillus subtilis or yeast, could enable scalable and controlled production. nih.govnih.gov

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, metabolic engineering techniques can be employed to optimize yields. nih.govresearchgate.net This could involve upregulating the expression of key biosynthetic enzymes, downregulating competing metabolic pathways to increase precursor availability, and optimizing fermentation conditions. researchgate.netnih.gov

Exploration of Novel Biological Activities and Untapped Applications

While the glycosidase inhibitory activity of this compound is well-documented, its full spectrum of biological activities may be broader. mdpi.com Exploring these untapped potentials could lead to new therapeutic and biotechnological applications.

Areas for Investigation:

Anti-inflammatory and Immunomodulatory Effects: Given the role of glycosidases in various cellular processes, investigating the potential of this compound to modulate inflammatory responses and immune cell function is a logical next step.

Antiviral and Antimicrobial Properties: The ability of some alkaloids to interfere with viral or microbial processes warrants investigation into whether this compound possesses similar activities. science.gov

Pharmacological Chaperoning: For certain genetic diseases caused by misfolded enzymes, small molecules can act as "pharmacological chaperones" to help them fold correctly and restore function. The structural properties of this compound make it a candidate for investigation in this area, particularly for lysosomal storage disorders involving glycosidases. au.dk

Advanced Chemotaxonomic and Evolutionary Studies of Calystegine Distribution

The distribution of calystegines across different plant families, including the Solanaceae and Convolvulaceae, has already proven to be a valuable tool for chemotaxonomy. researchgate.netnih.govufrgs.brscielo.br Further studies can provide deeper insights into plant evolution and the ecological roles of these alkaloids.

Future Research Directions:

Comprehensive Phytochemical Surveys: Expanding the survey of calystegine distribution to a wider range of plant species, using sensitive analytical techniques like GC-MS, will help to refine taxonomic relationships and understand the evolutionary history of their biosynthesis. researchgate.netnih.gov

Correlation with Ecological Factors: Investigating the correlation between calystegine profiles and environmental factors, such as pathogen pressure and soil composition, can shed light on the ecological functions of these compounds in plant defense and nutrient acquisition.

Molecular Phylogenetics: Combining chemotaxonomic data with molecular phylogenetic studies will provide a powerful approach to understanding the evolution of the tropane alkaloid pathway and the emergence of calystegine biosynthesis. ufrgs.br

Q & A

Q. What validated analytical methods are recommended for detecting Calystegine B1 in plant matrices, and how do they ensure specificity?

this compound detection in plant tissues typically employs capillary electrophoresis (CE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) . For GC-MS/MS, derivatization (e.g., silylation) is critical to enhance volatility, while CE relies on optimized buffer systems (e.g., borate buffers at pH 9.2) to resolve calystegines from co-extracted alkaloids. Method validation should include spike-and-recovery tests in target species (e.g., Vaccinium vitis-idaea) to confirm accuracy (>90%) and limits of detection (LOD < 0.1 µg/g) .

Q. How can researchers design a preliminary study to assess this compound’s distribution in Ericaceae family plants?

A systematic approach includes:

- Sampling : Collect leaves/fruits from multiple geographical populations (e.g., Solovetsky Islands vs. mainland) to evaluate environmental influences.

- Extraction : Use methanol-water (70:30 v/v) with 0.1% formic acid for polar alkaloid solubility.

- Controls : Include calystegine-free species (e.g., Rhododendron) to rule out false positives.

- Data Normalization : Express concentrations relative to dry weight and total alkaloid content to account for interspecies variability .

Q. What biochemical assays are suitable for evaluating this compound’s glycosidase inhibition activity?

Competitive inhibition assays using α-/β-glucosidases (e.g., yeast β-glucosidase) are standard. Protocols involve:

- Pre-incubating the enzyme with this compound (0–100 µM) for 15 min.

- Adding substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) and measuring absorbance at 405 nm.

- Calculating IC₅₀ values via nonlinear regression and comparing to reference inhibitors (e.g., deoxynojirimycin) .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition selectivity be resolved?

Discrepancies (e.g., α- vs. β-glucosidase affinity) may arise from enzyme source differences (human lysosomal vs. microbial isoforms). Mitigation strategies:

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in different enzyme active sites.

- Kinetic Studies : Determine inhibition constants (Ki) under standardized pH/temperature conditions.

- Orthogonal Assays : Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental frameworks are recommended for studying this compound’s stability in long-term pharmacological assays?

- Accelerated Stability Testing : Incubate this compound in PBS (pH 7.4) at 40°C/75% RH for 4 weeks, with LC-MS monitoring of degradation products.

- Cellular Models : Treat human adipocyte stem cells (ASCs) under hyperglycemic conditions (25 mM glucose) for 72h, measuring oxidative stress (e.g., ROS via DCFDA) and calystegine stability via intracellular LC-MS/MS .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

- Ethical Compliance : Obtain permits for plant collection (e.g., CITES for endangered species) and adhere to Nagoya Protocol guidelines.

- Reproducibility : Document extraction protocols in detail (e.g., sonication time, centrifugation speed) and share raw chromatograms in open repositories (e.g., Zenodo) .

- Data Integrity : Use lab notebooks with timestamped entries and independent audits to prevent fabrication .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.